molecular formula C27H25N3O2 B2389710 1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 852367-19-2

1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2389710
CAS No.: 852367-19-2
M. Wt: 423.516
InChI Key: ZAZXFHAKRFVQPK-UHFFFAOYSA-N
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Description

1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that features both piperazine and indole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interaction with biological macromolecules.

    Medicine: Potential therapeutic uses, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Moiety: Starting with benzhydryl chloride and piperazine, the reaction can proceed under reflux conditions in an appropriate solvent like ethanol.

    Indole Attachment: The indole ring can be introduced through a coupling reaction, often using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

    Final Assembly: The final step might involve the formation of the ethane-1,2-dione linkage through a condensation reaction, possibly using reagents like oxalyl chloride.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation or nitration reactions using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Br2 in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen or nitro groups.

Mechanism of Action

The mechanism of action for compounds like 1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione often involves binding to specific molecular targets, such as receptors or enzymes. The indole moiety might interact with serotonin receptors, while the piperazine ring could modulate neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone: Lacks the dione group.

    1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanol: Contains an alcohol group instead of a dione.

Uniqueness

1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c31-26(23-19-28-24-14-8-7-13-22(23)24)27(32)30-17-15-29(16-18-30)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,25,28H,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZXFHAKRFVQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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